dimethyl 6'-methyl-4-oxo-4H-1,2'-bipyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 6’-methyl-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 6’-methyl-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 6’-methyl-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Dimethyl 6’-methyl-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, facilitating the study of metal complexes.
Biology: Investigated for its potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of dimethyl 6’-methyl-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bipyridine structure allows it to form stable complexes with metal ions, which can modulate the activity of metalloproteins or other metal-dependent biological processes. Additionally, its functional groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Shares a similar bipyridine core but differs in the position and nature of functional groups.
5,6-Dimethyl-4-oxo-4H-pyran-2-carboxylic acid: Another related compound with a different heterocyclic structure.
Uniqueness
Dimethyl 6’-methyl-4-oxo-4H-1,2’-bipyridine-3,5-dicarboxylate is unique due to its specific functionalization, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry, where tailored chemical behavior is required.
Properties
IUPAC Name |
dimethyl 1-(6-methylpyridin-2-yl)-4-oxopyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9-5-4-6-12(16-9)17-7-10(14(19)21-2)13(18)11(8-17)15(20)22-3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTULEYINQHLTOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C=C(C(=O)C(=C2)C(=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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